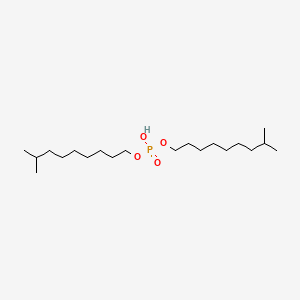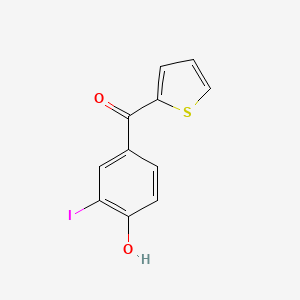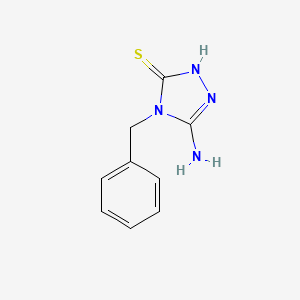
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the 1,2,4-triazole familyThe presence of the triazole ring imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate using ethanol as a solvent under reflux conditions . Another method involves microwave heating of an equimolar mixture of phenyl acetic acid and thiocarbohydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
Schiff Bases: Formed by the reaction of the compound with aldehydes or ketones.
Mannich Bases: Formed by the reaction with formaldehyde and secondary amines.
Sulfoxides and Sulfones: Formed through oxidation reactions.
科学的研究の応用
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of corrosion inhibitors, catalysts, and chemosensors.
作用機序
The mechanism of action of 5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It inhibits key enzymes in metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.
類似化合物との比較
Similar Compounds
- 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-aroyl-5-arylalkyl-2H-1,2,4-triazole-3-thiones
Uniqueness
5-amino-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of amino and thione groups, which contribute to its diverse reactivity and biological activities. This makes it a versatile compound in medicinal chemistry and other scientific research fields .
特性
CAS番号 |
66870-08-4 |
|---|---|
分子式 |
C9H10N4S |
分子量 |
206.27 g/mol |
IUPAC名 |
3-amino-4-benzyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H10N4S/c10-8-11-12-9(14)13(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,14) |
InChIキー |
XECXPKJSLBZJDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


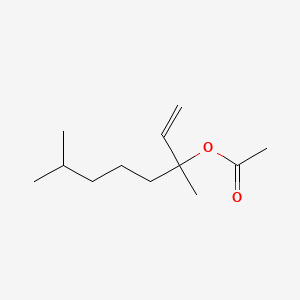
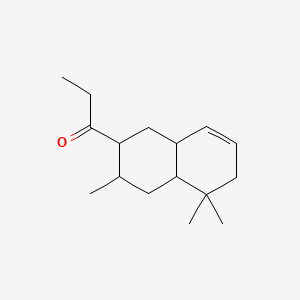
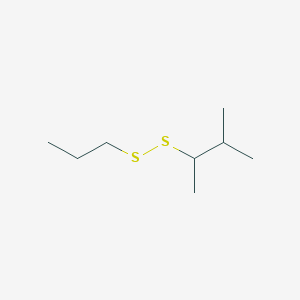
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)
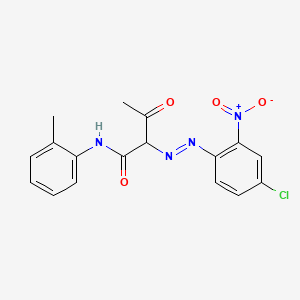
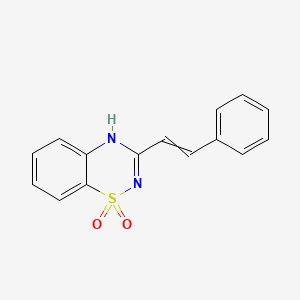
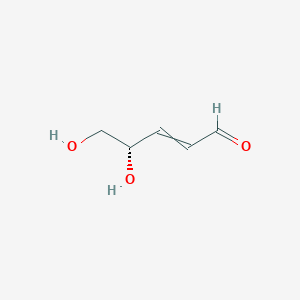

![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)

